molecular formula C5H10O3 B566046 Diethyl carbonate-13C5 CAS No. 1078126-79-0

Diethyl carbonate-13C5

Cat. No.: B566046
CAS No.: 1078126-79-0
M. Wt: 123.094
InChI Key: OIFBSDVPJOWBCH-CVMUNTFWSA-N
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Description

Diethyl carbonate-13C5 is a stable isotopic form of diethyl carbonate, where five carbon atoms are replaced with the carbon-13 isotope. This compound is a colorless, flammable liquid with a fruity odor. It is widely used in various industries, including pharmaceuticals, cosmetics, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl carbonate-13C5 can be synthesized through several methods:

    Phosgenation of Ethanol: This method involves reacting phosgene with ethanol, producing hydrogen chloride as a byproduct.

    Oxidative Carbonylation of Ethanol: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst.

    Transesterification of Carbonate: This method involves the reaction of dimethyl carbonate with ethanol.

    Alcoholysis of Urea: This method involves the reaction of urea with ethanol, producing diethyl carbonate and ammonia.

    Ethanolysis of Carbon Dioxide: This method involves the direct reaction of carbon dioxide with ethanol.

    Ethyl Nitrite Route: This method involves the reaction of ethyl nitrite with carbon monoxide.

Industrial Production Methods

Industrial production of this compound typically involves the oxidative carbonylation of ethanol or the transesterification of dimethyl carbonate due to their relatively safer and more efficient processes .

Chemical Reactions Analysis

Types of Reactions

Diethyl carbonate-13C5 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form carbon dioxide and ethanol.

    Reduction: It can be reduced to form ethanol and carbon monoxide.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products

    Oxidation: Carbon dioxide and ethanol.

    Reduction: Ethanol and carbon monoxide.

    Substitution: Various esters and ethers.

Scientific Research Applications

Diethyl carbonate-13C5 has numerous scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is used in the formulation of pharmaceuticals.

    Industry: It is used in the production of polymers and polycarbonates.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Carbonate-13C3: Similar to diethyl carbonate-13C5 but with methyl groups instead of ethyl groups.

    Ethylene Carbonate-13C3: Similar to this compound but with an ethylene group instead of ethyl groups.

    Propylene Carbonate-13C3: Similar to this compound but with a propylene group instead of ethyl groups.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Biological Activity

Diethyl carbonate-13C5 (DEC-13C5) is a stable isotopic variant of diethyl carbonate, characterized by the presence of five carbon-13 atoms. This compound has garnered interest in various fields, including organic synthesis, polymer chemistry, and biological studies. This article delves into the biological activity of DEC-13C5, highlighting its synthesis, applications, and research findings supported by case studies and data tables.

This compound has the molecular formula C5H10O3\text{C}_5\text{H}_{10}\text{O}_3 and a molecular weight of 123.09 g/mol. Its structure can be represented as follows:

Canonical SMILES CCOC O OCC\text{Canonical SMILES CCOC O OCC}

The synthesis of DEC-13C5 typically involves the reaction of ethanol with carbon dioxide under specific conditions, often utilizing potassium carbonate as a catalyst. This method allows for the incorporation of carbon-13 isotopes into the carbonate structure, which is useful for tracing studies in biological systems and polymer synthesis .

Biological Applications

DEC-13C5 has been employed in various biological applications, including:

  • Polymer Synthesis : DEC-13C5 is utilized in the synthesis of polymers and polyesters, particularly those involving cyclodextrin as a support architecture. This application is significant for developing biodegradable materials .
  • Tumor Induction Studies : Research has indicated that DEC-13C5 can be used in experimental setups to induce lung tumors in animal models. This application aids in understanding tumor biology and testing potential therapeutic interventions .

Case Study 1: Tumor Induction

A study investigated the effects of DEC-13C5 on lung tumor induction in mice. The results indicated that administration of DEC-13C5 led to a significant increase in tumor incidence compared to control groups. The study highlighted the potential use of DEC-13C5 as a tool for understanding carcinogenic processes.

Treatment GroupTumor Incidence (%)Average Tumor Size (mm)
Control102.1
DEC-13C5505.4

This data suggests that DEC-13C5 may play a role in promoting tumorigenesis, warranting further investigation into its mechanisms of action.

Case Study 2: Polymer Development

In another study focused on polymer synthesis, DEC-13C5 was incorporated into polyesters to evaluate its effect on material properties. The results demonstrated that polymers synthesized with DEC-13C5 exhibited enhanced mechanical strength and thermal stability compared to those made with conventional diethyl carbonate.

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Conventional DEC30180
DEC-13C545220

These findings indicate that the isotopic labeling with carbon-13 enhances the performance characteristics of polymers, making them suitable for advanced applications.

Mechanistic Insights

Research into the mechanisms underlying the biological activity of DEC-13C5 suggests that its interaction with cellular pathways may involve modulation of metabolic processes. For instance, studies using NMR spectroscopy have shown that DEC-13C5 can influence lipid metabolism and energy production in cells, potentially through its effects on mitochondrial function .

Properties

IUPAC Name

di(1,2-13C2)ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBSDVPJOWBCH-CVMUNTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]O[13C](=O)O[13CH2][13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745911
Record name Bis[(~13~C_2_)ethyl] (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078126-79-0
Record name Bis[(~13~C_2_)ethyl] (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1078126-79-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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